molecular formula C8H11Cl2FN2 B2627403 (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride CAS No. 2309431-24-9

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Cat. No. B2627403
CAS RN: 2309431-24-9
M. Wt: 225.09
InChI Key: ODNLFILUTGFFQR-AUCRBCQYSA-N
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Description

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropane-containing amines and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Antibacterial Applications

Several studies have synthesized novel compounds using variations of the (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine structure, demonstrating potent antibacterial activity, particularly against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE). These compounds showed significant inhibitory activity against bacterial DNA topoisomerase IV, with some having reduced activity against human DNA topoisomerase II, suggesting a potential therapeutic window for bacterial infections without harming human cells (Inagaki et al., 2004); (Inagaki et al., 2003).

Antimycobacterial and Antifungal Activities

Research into novel fluoroquinolones synthesized from the key building block has shown promising antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis H37Rv (MTB), multi-drug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis. One study highlighted a compound with potent activity in vitro, with significant reductions in mycobacterial load in lung and spleen tissues in animal models, suggesting potential for treating tuberculosis and drug-resistant tuberculosis strains (Senthilkumar et al., 2009).

Anticancer Properties

The compound has been explored as a building block in the synthesis of potential PET ligands for imaging and targeting the IGF-1R, which is implicated in various cancers. One study demonstrated the synthesis of a specific IGF-1R inhibitor with specific binding to human cancer tissues in vitro, suggesting its potential as a PET tracer for monitoring IGF-1R in cancer research (Majo et al., 2013).

Synthesis Methodology Advancements

Research has also focused on the development of novel synthesis methodologies using this compound as a key intermediate or reactant. For example, studies have detailed efficient asymmetric syntheses of important pharmaceutical intermediates, highlighting the versatility and importance of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine in facilitating the development of new synthetic routes for complex molecules (Hugentobler et al., 2016).

properties

IUPAC Name

(1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNLFILUTGFFQR-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride

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